molecular formula C50H38N2 B3075560 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene CAS No. 1032556-63-0

2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene

Cat. No. B3075560
CAS RN: 1032556-63-0
M. Wt: 666.8 g/mol
InChI Key: NRKQPQQULQMWBV-MBALSZOMSA-N
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Description

2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene, or 2,6-Bis(DPA)N, is a fluorescent dye belonging to the family of naphthalene derivatives. It is used as a fluorescent probe in various scientific research applications, such as biological imaging and analysis of biological molecules. Its unique fluorescent properties have made it an important tool in a wide range of research fields.

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

One study explored the synthesis of new triphenylamine derivatives, including compounds similar to "2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene", for use in OLEDs. The introduction of electron-acceptor groups such as naphthalene into triphenylamine units was shown to facilitate electron injection and transport, leading to improved electroluminescence properties. Devices utilizing these materials exhibited significant brightness and efficiency, highlighting their potential in OLED applications (Xia et al., 2009).

Electrochromic Materials

Research on triarylamine end-capped, naphthalene-cored dicarboxamides demonstrated the ability to electropolymerize these compounds into electroactive films. These films showed reversible electrochemical oxidation processes and color changes upon electro-oxidation, indicating their suitability for electrochromic applications. This study underscores the versatility of naphthalene derivatives in creating materials with potential use in smart windows and displays (Hsiao & Han, 2017).

Electrochromic Polyamides

Another study focused on the synthesis of redox-active and electrochromic polyamides incorporating 2,7-bis(diphenylamino)naphthalene units. These polyamides exhibited high solubility, good film-forming ability, and stable electrochemical properties. They showed promise for use in electrochromic devices due to their anodically green coloring upon oxidation (Hsiao & Han, 2017).

Excimer-Emitting Single Molecules

Research into compounds with closely stacked π-conjugated groups linked at the naphthalene ring's 1,8-positions revealed strong intramolecular excimer emissions. These findings are significant for the development of efficient blue and green OLEDs, as they provide a route to control the emission properties of organic electroluminescent materials (Hu et al., 2013).

properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H/b23-21+,24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKQPQQULQMWBV-MBALSZOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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